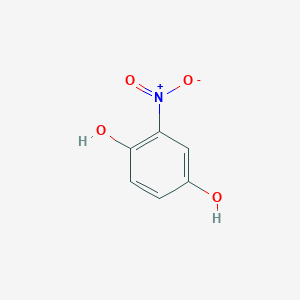
2-Nitrobenzol-1,4-diol
Übersicht
Beschreibung
Es wirkt durch Modulation des mitochondrialen Pyruvat-Trägers, der eine entscheidende Rolle im zellulären Energiestoffwechsel spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MSDC-0160 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazolidindion-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Thiazolidindion-Rings: Dies wird typischerweise durch die Reaktion eines Thioamids mit einem Halogenketon unter basischen Bedingungen erreicht.
Substitutionsreaktionen: Die Einführung verschiedener Substituenten am Thiazolidindion-Ring erfolgt durch nukleophile Substitutionsreaktionen.
Endgültige Montage: Der letzte Schritt umfasst die Kupplung des substituierten Thiazolidindions mit einem Pyridin-Derivat zur Bildung von MSDC-0160.
Industrielle Produktionsmethoden
Die industrielle Produktion von MSDC-0160 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren zur Verbesserung der Reaktions-Effizienz und -Ausbeute sowie die Implementierung von Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Thiazolidindion-Chemie und der mitochondrialen Funktion.
Biologie: MSDC-0160 wird verwendet, um den mitochondrialen Stoffwechsel und seine Rolle in der zellulären Energiehomöostase zu untersuchen.
Medizin: Die Verbindung hat sich als vielversprechend bei der Behandlung von Typ-2-Diabetes erwiesen, indem sie die Insulinsensitivität verbessert und den Blutzuckerspiegel senkt. .
Wirkmechanismus
MSDC-0160 übt seine Wirkung durch Modulation des mitochondrialen Pyruvat-Trägers aus, der für den Transport von Pyruvat in die Mitochondrien verantwortlich ist. Diese Modulation verbessert den oxidativen mitochondrialen Stoffwechsel und reduziert die Überaktivierung des mTOR-Signalwegs (mammalian target of rapamycin), der an verschiedenen Stoffwechsel- und neurodegenerativen Erkrankungen beteiligt ist . Durch das gezielte Ansprechen des mitochondrialen Pyruvat-Trägers steigert MSDC-0160 die zelluläre Energieproduktion und reduziert Entzündungen und oxidativen Stress .
Wirkmechanismus
Target of Action
The primary target of 2-Nitrobenzene-1,4-diol is the aromatic ring structure of benzene . The six pi electrons in the benzene ring are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring structure is especially stable and is retained during reactions .
Mode of Action
The mode of action of 2-Nitrobenzene-1,4-diol involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The pathways for 2-Nitrobenzene-1,4-diol degradation provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds . The 2,4-DNT pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission . The nitrobenzene pathway links facile reduction of the nitro-substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Result of Action
The result of the action of 2-Nitrobenzene-1,4-diol is the formation of a substituted benzene ring . This occurs after the removal of a proton from the positively charged benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 2-Nitrobenzene-1,4-diol can be influenced by environmental factors such as light and temperature. For example, photocatalytic degradation of similar nitro-aromatic compounds has been observed under simulated solar light irradiation . Additionally, the compound’s stability and reactivity may be affected by the presence of other substances in the environment, such as strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
2-Nitrobenzene-1,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the degradation pathways of 2,4-dinitrotoluene and nitrobenzene . The phenylhydroxylamine that results from partial reduction of the nitro group can be transformed to the corresponding catechol and ammonia by hydroxylaminolyase or undergo mutase-catalyzed rearrangement to yield an aminophenol .
Cellular Effects
The effects of 2-Nitrobenzene-1,4-diol on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of 2-Nitrobenzene-1,4-diol.
Molecular Mechanism
At the molecular level, 2-Nitrobenzene-1,4-diol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to interact with various biomolecules allows it to influence a wide range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrobenzene-1,4-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Nitrobenzene-1,4-diol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
2-Nitrobenzene-1,4-diol is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-Nitrobenzene-1,4-diol within cells and tissues are complex processes that involve various transporters or binding proteins . This also includes any effects on its localization or accumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MSDC-0160 involves several steps, starting with the preparation of the thiazolidinedione core structure. The key steps include:
Formation of the Thiazolidinedione Ring: This is typically achieved through the reaction of a thioamide with a haloketone under basic conditions.
Substitution Reactions: The introduction of various substituents on the thiazolidinedione ring is carried out through nucleophilic substitution reactions.
Final Assembly: The final step involves coupling the substituted thiazolidinedione with a pyridine derivative to form MSDC-0160.
Industrial Production Methods
Industrial production of MSDC-0160 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MSDC-0160 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Thiazolidindion-Ring verändern.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere bei der Modifikation des Pyridin-Rings.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und reduzierte Derivate von MSDC-0160, die unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pioglitazon: Ein weiteres Thiazolidindion, das zur Behandlung von Typ-2-Diabetes eingesetzt wird, jedoch mit einem anderen Wirkmechanismus, der die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) umfasst.
Rosiglitazon: Ähnlich wie Pioglitazon aktiviert es ebenfalls PPARγ und wird zur Diabetes-Behandlung eingesetzt.
MSDC-0602K: Ein Analogon von MSDC-0160 mit ähnlichen Eigenschaften zur mitochondrialen Zielsteuerung
Einzigartigkeit
MSDC-0160 ist einzigartig in seiner Fähigkeit, den mitochondrialen Pyruvat-Träger zu modulieren, ohne PPARγ signifikant zu aktivieren, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit der PPARγ-Aktivierung wie Gewichtszunahme und Flüssigkeitsretention reduziert wird. Dies macht MSDC-0160 zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechsel- und neurodegenerativen Erkrankungen mit weniger Nebenwirkungen.
Eigenschaften
IUPAC Name |
2-nitrobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIYYMZOGKODQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167037 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16090-33-8 | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16090-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
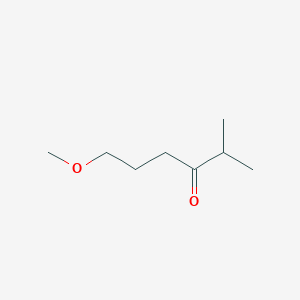
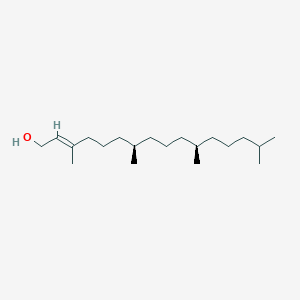
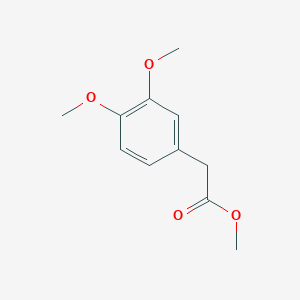
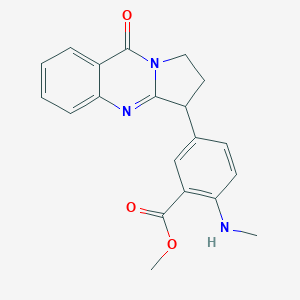
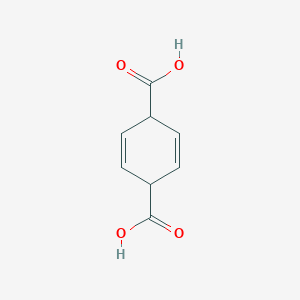
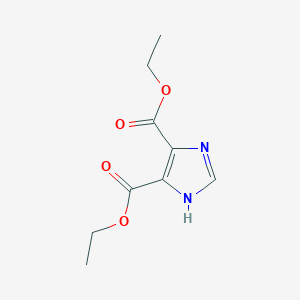
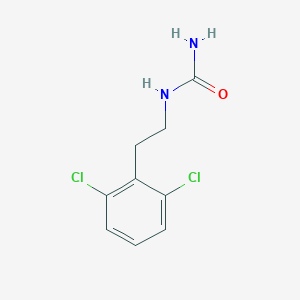
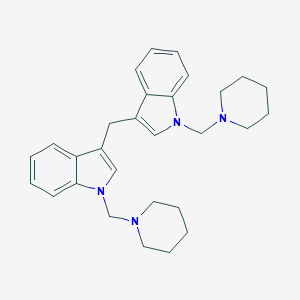

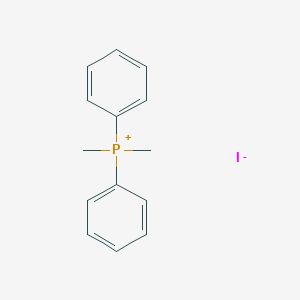
![1,3,6-Trimethylbenzo[a]pyrene](/img/structure/B94022.png)



